N,N-dimethyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-amine
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Overview
Description
N,N-dimethyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable halogenated pyrimidine derivative reacts with piperazine.
Attachment of the Phenylpropyl Group: The phenylpropyl group can be attached through a Friedel-Crafts alkylation reaction, where the piperazine derivative is reacted with a phenylpropyl halide in the presence of a Lewis acid catalyst.
N,N-Dimethylation: The final step involves the dimethylation of the amine group, which can be achieved using formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the piperazine moiety, potentially leading to the formation of dihydropyrimidine or reduced piperazine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of phenylpropyl ketones or carboxylic acids.
Reduction: Formation of dihydropyrimidine or reduced piperazine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N,N-dimethyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme inhibition or receptor activation.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as an antagonist or agonist at specific receptors, making it a candidate for drug development in areas such as neurology, oncology, or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-amine: shares similarities with other piperazine and pyrimidine derivatives, such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields.
Properties
IUPAC Name |
N,N-dimethyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5/c1-22(2)18-10-11-20-19(21-18)24-15-13-23(14-16-24)12-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-11H,6,9,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPFLJMTILKRBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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